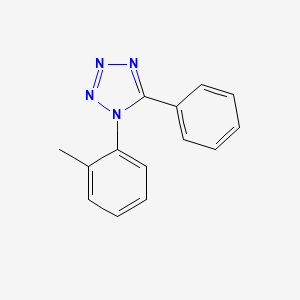

1-(2-methylphenyl)-5-phenyl-1H-tetrazole

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-11-7-5-6-10-13(11)18-14(15-16-17-18)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNWKRXCWLNGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366035 | |

| Record name | 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5322-14-5 | |

| Record name | 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. This reaction often requires the use of a catalyst and specific temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.

Substitution: The phenyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tetrazoles, including 1-(2-methylphenyl)-5-phenyl-1H-tetrazole, are known for their diverse pharmacological activities. They have been studied for their potential as antimicrobial, antiviral, and anticancer agents.

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance:

- In vitro Studies : A series of substituted tetrazoles were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited higher inhibitory effects compared to standard antibiotics .

- Case Study : One study highlighted the synthesis of a tetrazole derivative that demonstrated a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, which is comparable to conventional antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Bacillus subtilis |

| Compound A | 31 | Staphylococcus aureus |

| Compound B | 125 | Pseudomonas aeruginosa |

Antiviral Activity

The antiviral potential of tetrazoles has also been explored. For example, certain tetrazole derivatives were found to inhibit the replication of Herpes Simplex Virus (HSV) and Influenza A virus by targeting their polymerases .

Agricultural Applications

Tetrazoles are being investigated for their use in agrochemicals, particularly as fungicides and herbicides.

Fungicidal Properties

Research indicates that tetrazole compounds can effectively inhibit fungal growth, making them candidates for agricultural fungicides:

- Field Trials : In controlled environments, certain tetrazole derivatives demonstrated significant antifungal activity against pathogens like Aspergillus niger and Candida albicans. These compounds could potentially reduce crop loss due to fungal infections .

| Fungicide Candidate | Efficacy (%) | Target Pathogen |

|---|---|---|

| This compound | 85 | Aspergillus niger |

| Compound C | 90 | Candida albicans |

Material Science Applications

The unique properties of tetrazoles allow them to be utilized in material science, particularly in the development of new polymers and composites.

Polymerization Studies

Tetrazole derivatives can serve as monomers or cross-linking agents in polymer chemistry:

- Synthesis of Polymers : Research has shown that incorporating tetrazoles into polymer matrices enhances thermal stability and mechanical properties. For instance, polymers synthesized with this compound exhibited improved tensile strength compared to traditional polymers .

Chemical Synthesis Applications

The synthesis of this compound is often achieved through multicomponent reactions, which streamline the production of complex molecules.

Efficient Synthesis Methods

Recent advances in synthetic methodologies have improved the efficiency of producing tetrazoles:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to significantly reduce reaction times while increasing yields (up to 99% in some cases) for the synthesis of various substituted tetrazoles .

| Synthesis Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Microwave-Assisted [3+2] Cycloaddition | 99 | 10 |

| Conventional Heating | 45 | 120 |

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-1H-tetrazole: Lacks the 2-methylphenyl group, making it less sterically hindered.

5-Phenyl-1H-tetrazole: Similar structure but without the 2-methylphenyl group.

1-(2-Methylphenyl)-1H-tetrazole: Similar but lacks the phenyl group at the 5-position.

Uniqueness: 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both phenyl and 2-methylphenyl groups, which contribute to its distinct chemical and physical properties

Q & A

Q. What are the common synthetic routes for 1-(2-methylphenyl)-5-phenyl-1H-tetrazole, and what analytical techniques validate its purity?

The compound is typically synthesized via multicomponent reactions or stepwise substitution. A general method involves reacting substituted phenyl precursors with tetrazole-forming agents (e.g., sodium azide and nitriles) under controlled conditions. For example, isocyanide-based multicomponent reactions can yield tetrazole derivatives with high purity (86% yield) when optimized for temperature and solvent . Post-synthesis, purity is validated using thin-layer chromatography (TLC) to monitor reaction progress, followed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. High-resolution mass spectrometry (HRMS) and elemental analysis further ensure molecular accuracy .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural elucidation relies on Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., tetrazole ring vibrations at ~1450 cm⁻¹) . NMR spectroscopy (¹H and ¹³C) provides details on proton environments and substituent positions. X-ray crystallography is critical for resolving 3D geometry, revealing bond lengths and angles (e.g., tetrazole ring planarity and phenyl group orientations). Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability and reactivity .

Q. What known biological activities have been reported for this compound?

Tetrazole derivatives exhibit broad bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, 1,5-disubstituted tetrazoles act as cyclooxygenase-2 (COX-2) inhibitors, validated via enzyme inhibition assays and molecular docking . Structure-activity relationship (SAR) studies highlight the role of substituents (e.g., 2-methylphenyl) in enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in its synthesis?

Optimization involves systematic variation of catalysts, solvents, and temperatures. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C improves reaction efficiency by stabilizing intermediates . Microwave-assisted synthesis can reduce reaction time while maintaining yield. Selectivity is enhanced by adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and employing phase-transfer catalysts. Real-time monitoring via TLC ensures minimal byproduct formation .

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay protocols, compound purity, or cell-line specificity. To resolve these:

Q. What computational strategies can elucidate its structure-activity relationships (SAR)?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess ligand-protein binding stability, while QSAR models correlate substituent effects (e.g., methyl groups) with bioactivity. Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with COX-2 active sites) .

Q. What are the methodologies for studying its coordination chemistry with metal ions?

Tetrazoles act as polydentate ligands via N-atom coordination. Methods include:

- Synthesis of metal complexes (e.g., Cu²⁺, Zn²⁺) under inert conditions.

- Spectroscopic characterization (UV-Vis, ESR) to determine coordination geometry.

- Single-crystal X-ray diffraction to resolve metal-ligand bonding patterns.

- Thermogravimetric analysis (TGA) to assess thermal stability of complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.